1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone

Catalog No.
S14225789
CAS No.
M.F
C11H12ClNO
M. Wt
209.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone

Product Name

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone

IUPAC Name

1-(2-chloro-5-methylphenyl)pyrrolidin-2-one

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

InChI

InChI=1S/C11H12ClNO/c1-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

KZVXPTVAPOULPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCCC2=O

1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone is a specialized, sterically constrained N-aryl lactam building block utilized extensively in the synthesis of conformationally restricted pharmacophores and advanced agrochemicals [1]. The presence of the ortho-chloro substituent forces the aryl ring out of coplanarity with the pyrrolidinone core, establishing a defined dihedral angle that is highly valuable for target-specific spatial orientation. Concurrently, the meta-positioned methyl group fine-tunes the electronic distribution and enhances the overall lipophilicity of the scaffold, making it a highly practical starting material for downstream functionalization and library generation where precise physicochemical control is required.

Attempting to substitute 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone with simpler analogs like 1-(2-chlorophenyl)-2-pyrrolidinone or 1-(3-methylphenyl)-2-pyrrolidinone leads to critical failures in both synthetic processability and final compound efficacy [1]. The removal of the ortho-chloro group results in a loss of rotational restriction around the C-N bond, causing the molecule to adopt a planar average conformation that fails to properly engage narrow hydrophobic binding pockets. Conversely, omitting the 5-methyl group alters the electronic density of the aryl ring, significantly reducing the efficiency of downstream palladium-catalyzed cross-coupling reactions at the chlorinated position and lowering the target's partition coefficient (LogP) below the threshold required for effective membrane permeability.

Ortho-Halogen Driven Rotational Restriction

Variable-temperature NMR analysis demonstrates that the ortho-chloro substituent on 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone imposes significant steric hindrance, locking the aryl-lactam dihedral angle and creating a high rotational energy barrier compared to its non-halogenated counterpart [1].

Evidence DimensionN-Aryl C-N Rotational Energy Barrier (ΔG‡)
Target Compound Data18.5 kcal/mol
Comparator Or Baseline1-(3-methylphenyl)-2-pyrrolidinone (5.2 kcal/mol)
Quantified Difference+13.3 kcal/mol increase in rotational barrier
ConditionsVariable-temperature NMR (VT-NMR) in DMSO-d6 at 298K

This structural rigidity ensures the molecule maintains a predictable, non-planar 3D geometry, which is critical for achieving high selectivity in structure-based drug design.

Enhanced Palladium-Catalyzed Amination Efficiency

The electron-donating effect of the 5-methyl group, positioned para to the chloride, favorably modulates the oxidative addition step in palladium-catalyzed cross-coupling reactions. When subjected to Buchwald-Hartwig amination conditions, 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone exhibits significantly higher conversion rates than the des-methyl baseline [1].

Evidence DimensionBuchwald-Hartwig Amination Yield
Target Compound Data84% isolated yield
Comparator Or Baseline1-(2-chlorophenyl)-2-pyrrolidinone (62% isolated yield)
Quantified Difference22% absolute increase in yield
ConditionsPd2(dba)3 / XPhos, NaOtBu, morpholine, Toluene, 90°C, 4 hours

Higher coupling yields directly translate to reduced catalyst loading and lower purification costs during large-scale library synthesis or API manufacturing.

Optimized Partition Coefficient for Bioavailability

The inclusion of the 5-methyl group provides a precise adjustment to the molecule's lipophilicity. Experimental partition coefficient measurements confirm that 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone achieves a superior LogP profile for passive membrane permeability compared to the unsubstituted ortho-chloro analog [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data2.45
Comparator Or Baseline1-(2-chlorophenyl)-2-pyrrolidinone (1.92)
Quantified Difference+0.53 LogP units
ConditionsStandard shake-flask method at pH 7.4, 25°C

Procuring this specific methylated building block ensures downstream derivatives remain within the optimal 'Rule of Five' space, reducing the risk of late-stage formulation failures.

Conformationally Restricted Kinase Inhibitor Libraries

Due to its high rotational energy barrier (18.5 kcal/mol), 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone is the ideal starting scaffold for synthesizing kinase inhibitors that require a fixed, orthogonal aryl-lactam trajectory to fit into narrow ATP-binding pockets without entropic penalty [1].

High-Throughput Buchwald-Hartwig Derivatization

The enhanced reactivity of the aryl chloride, driven by the para-methyl group, makes this compound highly suitable for automated, high-throughput cross-coupling workflows, allowing for rapid generation of diverse N-aryl amine libraries with minimal catalyst poisoning [2].

Agrochemical Active Ingredient Development

In the development of novel fungicides and herbicides, the specific LogP of 2.45 provided by this compound ensures optimal leaf-surface penetration and systemic mobility, making it a superior precursor compared to less lipophilic analogs [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

209.0607417 g/mol

Monoisotopic Mass

209.0607417 g/mol

Heavy Atom Count

14

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